molecular formula C21H23NO3S B2541091 N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide CAS No. 1788833-39-5

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide

Cat. No.: B2541091
CAS No.: 1788833-39-5
M. Wt: 369.48
InChI Key: MEELRLUESTVOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these enzymes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These changes can result in modified cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonamide group. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, the inhibition of carbonic anhydrase by this compound can result in decreased production of bicarbonate ions, affecting various physiological processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . For example, high doses of the compound can lead to liver and kidney toxicity, as well as other systemic effects. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 5-hydroxy-3-phenylpentylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is unique due to its specific structural features, such as the hydroxy-phenylpentyl side chain and the naphthalene ring.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c23-16-14-18(17-7-2-1-3-8-17)13-15-22-26(24,25)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,18,22-23H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEELRLUESTVOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.